molecular formula C6H12ClN B2975436 3-Ethenylcyclobutan-1-amine;hydrochloride CAS No. 2378506-46-6

3-Ethenylcyclobutan-1-amine;hydrochloride

Cat. No.: B2975436
CAS No.: 2378506-46-6
M. Wt: 133.62
InChI Key: IFMKFZOWOLHUQN-UHFFFAOYSA-N
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Description

3-Ethenylcyclobutan-1-amine;hydrochloride is a versatile chemical compound used in various scientific research areas, including medicinal chemistry, organic synthesis, and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Ethenylcyclobutan-1-amine;hydrochloride typically involves the synthesis of the parent amine followed by its conversion to the hydrochloride salt. One common method for synthesizing amines is through nucleophilic substitution reactions, where an amine reacts with a halogenoalkane . Another method involves the reduction of nitro compounds to amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-Ethenylcyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Ethenylcyclobutan-1-amine;hydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new therapeutic agents due to its unique structure and reactivity.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.

    Drug Development:

    Chemical Reactions Studies: Researchers use the compound to study various chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 3-Ethenylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Ethenylcyclobutan-1-amine;hydrochloride include other cyclobutane derivatives and amine-containing compounds . These compounds share structural similarities but may differ in their reactivity and applications .

Uniqueness

What sets this compound apart is its unique combination of a cyclobutane ring and an ethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-ethenylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-5-3-6(7)4-5;/h2,5-6H,1,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMKFZOWOLHUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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